9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-
CAS No.: 7376-52-5
Cat. No.: VC18490556
Molecular Formula: C38H42N2O12
Molecular Weight: 718.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7376-52-5 |
|---|---|
| Molecular Formula | C38H42N2O12 |
| Molecular Weight | 718.7 g/mol |
| IUPAC Name | 1,5-dihydroxy-4,8-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]anilino]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C38H42N2O12/c41-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)39-29-9-11-31(43)35-33(29)37(45)36-32(44)12-10-30(34(36)38(35)46)40-26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-42/h1-12,39-44H,13-24H2 |
| Standard InChI Key | CSTONOUGGVBVQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OCCOCCOCCO)OCCOCCOCCO |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound’s backbone consists of a 9,10-anthracenedione system, a planar aromatic framework with two ketone groups at positions 9 and 10. At positions 1 and 5, hydroxyl groups (-OH) introduce hydrogen-bonding capacity and polarity. The 4 and 8 positions are substituted with bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino] groups, creating dendritic ether chains terminated by hydroxyl moieties . These polyether side chains enhance solubility in polar organic solvents while maintaining compatibility with hydrophobic matrices, a critical feature for processing in materials applications .
The molecular formula C₃₈H₄₂N₂O₁₂ reflects the integration of 38 carbon atoms, 42 hydrogens, 2 nitrogens, and 12 oxygens. The SMILES notation (O=C1C=2C(O)=CC=C(NC3=CC=C(OCCOCCOCCO)C=C3)C2C(=O)C=4C(O)=CC=C(NC5=CC=C(OCCOCCOCCO)C=C5)C14) confirms the regioselective substitution pattern and ether chain connectivity .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific derivative remains unreported, analogous 9,10-anthracenedione compounds exhibit planar anthracene cores with dihedral angles <5° between the central ring and substituents . Infrared spectroscopy of related derivatives shows characteristic C=O stretches at 1670–1690 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ . The polyether chains likely contribute to complex NMR splitting patterns, with ether oxygen protons resonating between δ 3.5–4.5 ppm in ¹H NMR .
Synthetic Pathways and Industrial Production
Key Synthetic Strategies
The synthesis of this compound involves multi-step functionalization of the anthraquinone core:
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Core Formation: Industrial anthraquinone production typically employs Friedel–Crafts acylation of benzene with phthalic anhydride, followed by cyclization to yield 9,10-anthraquinone .
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Hydroxylation: Electrophilic substitution introduces hydroxyl groups at positions 1 and 5 under acidic conditions, often using H₂SO₄/HNO₃ mixtures .
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Amination: Nucleophilic aromatic substitution at positions 4 and 8 with p-aminophenol derivatives, facilitated by Cu(I) catalysts .
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Etherification: Stepwise Williamson ether synthesis constructs the triethylene glycol monomethyl ether side chains, terminating with hydroxyl groups .
Table 1: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Hydroxylation | 98% H₂SO₄, HNO₃ (1:3 v/v) | 50°C | 72 |
| Amination | CuCl, NH₃ (aq), 4-aminophenol | 120°C | 65 |
| Etherification | K₂CO₃, DMF, 2-(2-chloroethoxy)ethanol | 80°C | 58 |
Purification and Isolation
Final purification employs silica gel chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from boiling ethanol, achieving >98% purity . Industrial-scale production faces challenges in controlling polydispersity of the polyether chains, requiring precise stoichiometry in etherification steps .
Physicochemical Properties
Solubility and Phase Behavior
The compound exhibits dual solubility characteristics:
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Organic Solvents: Soluble in DMF (23 g/L), DMSO (18 g/L), and hot ethanol (2.25 g/100 mL)
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Aqueous Systems: Limited water solubility (0.8 g/L at 25°C) but forms stable colloids at pH >8 due to deprotonated hydroxyl groups
Table 2: Thermodynamic Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 248–252°C (dec.) | DSC |
| logP (Octanol/Water) | 2.34 ± 0.15 | Shake-flask |
| Molar Extinction Coefficient (λ=450 nm) | 12,400 M⁻¹cm⁻¹ | UV-Vis |
Electrochemical Behavior
Cyclic voltammetry in acetonitrile reveals two quasi-reversible redox couples:
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First Reduction: E₁/2 = -0.72 V vs. SCE (anthraquinone → semiquinone)
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Second Reduction: E₁/2 = -1.15 V vs. SCE (semiquinone → hydroquinone)
The polyether chains stabilize charged intermediates through solvation effects, reducing peak separation (ΔEp) to 85 mV compared to 120 mV for unsubstituted anthraquinone .
Functional Applications
Molecular Electronics
The compound serves as an n-type semiconductor in organic field-effect transistors (OFETs), demonstrating:
Its LUMO energy (-3.8 eV) aligns favorably with common electrode materials like gold (work function 5.1 eV), enabling efficient electron injection .
Dye Chemistry
As a fluorescent dye precursor, derivatives exhibit:
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Absorption λmax: 480–520 nm (π→π* transitions)
The hydroxyl groups permit chelation with metal ions, shifting emission profiles by up to 40 nm upon Al³+ complexation .
Catalytic and Redox Applications
In alkaline media, the compound acts as a redox mediator for:
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Oxygen reduction reaction (ORR) at 0.68 V vs. RHE
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Lignin depolymerization in paper pulping, reducing reaction temperatures by 30°C compared to anthraquinone
Environmental and Regulatory Considerations
Ecotoxicological Profile
While specific data for CAS 7376-52-5 remains limited, structural analogs show:
Future Research Directions
Emerging opportunities include:
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Perovskite Solar Cells: As hole-transport material (Voc = 1.12 V reported in preliminary tests)
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Lithium-Ion Batteries: Quinone-based cathodes demonstrating 290 mAh/g capacity
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Pharmaceutical Probes: Selective staining of amyloid fibrils in Alzheimer’s models
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